5-[(2-Chlorophenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one is a heterocyclic compound characterized by the presence of a thiazole ring fused with a morpholine ring and a chlorophenyl group. This compound is significant in medicinal chemistry due to its potential therapeutic applications. The molecular formula for this compound is , and it has a molecular weight of approximately 308.8 g/mol.
This compound can be classified under organic compounds, specifically as an organoheterocyclic compound. It falls into the subclass of thiazoles and morpholines, which are known for their diverse biological activities. The synthesis of this compound typically involves the condensation of 2-chlorobenzaldehyde with 2-morpholin-4-yl-1,3-thiazol-4-one under basic conditions, highlighting its relevance in pharmaceutical research.
The synthesis of 5-[(2-Chlorophenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one generally involves the following steps:
The molecular structure of 5-[(2-Chlorophenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one can be represented using various chemical notation systems:
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | 308.8 g/mol |
IUPAC Name | 5-[(2-chlorophenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one |
InChI | InChI=1S/C14H13ClN2O2S/c15-11-4-2... |
InChI Key | FXRFMKDWSSRPKF-UHFFFAOYSA-N |
Canonical SMILES | C1COCCN1C2=NC(=O)C(=CC3=CC=CC=C3Cl)S2 |
This structure indicates the presence of multiple functional groups that contribute to its chemical reactivity and biological activity.
5-[(2-Chlorophenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one can participate in various chemical reactions:
The mechanism of action for 5-[(2-Chlorophenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one primarily relates to its interaction with biological targets at the molecular level:
The physical properties of 5-[(2-Chlorophenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one include:
Property | Value |
---|---|
Appearance | Crystalline solid |
Solubility | Soluble in organic solvents (e.g., ethanol) |
Melting Point | Not specified |
Chemical properties include:
5-[(2-Chlorophenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one has potential applications in various scientific fields:
CAS No.: 21900-52-7
CAS No.:
CAS No.: 2514-52-5